(11Z)-11-(3,4-dimethoxybenzylidene)-3-methyl-11H-indeno[1,2-b]quinoline
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Overview
Description
(11Z)-11-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-11H-INDENO[1,2-B]QUINOLINE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a methoxylated phenyl group and a quinoline moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (11Z)-11-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-11H-INDENO[1,2-B]QUINOLINE typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 3-methyl-1H-indeno[1,2-b]quinoline under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(11Z)-11-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-11H-INDENO[1,2-B]QUINOLINE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bond.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, with reagents such as bromine or nitric acid introducing halogen or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Bromine, nitric acid, sulfuric acid, room temperature or reflux conditions.
Major Products Formed
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Hydrogenated products with reduced double bonds.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
(11Z)-11-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-11H-INDENO[1,2-B]QUINOLINE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (11Z)-11-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-11H-INDENO[1,2-B]QUINOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- **(11Z)-11-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-11H-INDENO[1,2-B]QUINOLINE shares structural similarities with other methoxylated phenyl and quinoline derivatives, such as:
- 3,4-Dimethoxybenzaldehyde
- 3-Methyl-1H-indeno[1,2-b]quinoline
- Quinoline derivatives with various substituents
Uniqueness
The uniqueness of (11Z)-11-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-11H-INDENO[1,2-B]QUINOLINE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its methoxylated phenyl group and quinoline moiety contribute to its potential as a versatile compound in various research and industrial applications.
Properties
Molecular Formula |
C26H21NO2 |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
(11Z)-11-[(3,4-dimethoxyphenyl)methylidene]-3-methylindeno[1,2-b]quinoline |
InChI |
InChI=1S/C26H21NO2/c1-16-8-10-19-20(13-17-9-11-24(28-2)25(14-17)29-3)22-15-18-6-4-5-7-23(18)27-26(22)21(19)12-16/h4-15H,1-3H3/b20-13- |
InChI Key |
VTUDNNCUNGJKLJ-MOSHPQCFSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)/C(=C/C3=CC(=C(C=C3)OC)OC)/C4=CC5=CC=CC=C5N=C42 |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC3=CC(=C(C=C3)OC)OC)C4=CC5=CC=CC=C5N=C42 |
Origin of Product |
United States |
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